molecular formula C19H17NO4 B2981143 Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate CAS No. 477498-75-2

Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate

Cat. No.: B2981143
CAS No.: 477498-75-2
M. Wt: 323.348
InChI Key: ZPIQDCAPDBMRHE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a 4-methylbenzamido substituent at position 3 and an ethyl ester group at position 2 of the benzofuran core. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including enzyme inhibition, anticancer, and antimicrobial properties . The compound’s synthesis typically involves functionalization of the benzofuran scaffold through condensation or coupling reactions. For instance, ethyl benzofuran-2-carboxylate—a common precursor—is often reacted with hydrazine to form benzofuran-2-carbohydrazide, which can subsequently undergo reactions with acylating agents or aldehydes to introduce diverse substituents .

Properties

IUPAC Name

ethyl 3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-19(22)17-16(14-6-4-5-7-15(14)24-17)20-18(21)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIQDCAPDBMRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Ring System Impact : Ethyl 4-(4-methylbenzamido)benzoate (3d) lacks the benzofuran ring, reducing its structural similarity to the target compound but retaining similar carbonyl functionalities .
  • Bioisosteric Replacements : Piperidine or piperazine moieties (e.g., in ) may improve pharmacokinetic properties, such as blood-brain barrier penetration.

Comparison of Functionalization :

  • The target compound likely involves acylation of benzofuran-2-carbohydrazide with 4-methylbenzoyl chloride, analogous to methods in for benzoate derivatives .
  • In contrast, antitumor benzofuropyrimidines () require additional cyclization steps with aminopyrimidine precursors .

Physicochemical and Spectroscopic Properties

Property Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate (Predicted) Ethyl 4-(4-methylbenzamido)benzoate (3d) Ethyl 6-methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate (22)
Melting Point Not reported 99–100°C Not reported
IR Peaks Expected: ~3300 cm⁻¹ (NH), ~1700 cm⁻¹ (C=O) 3340 cm⁻¹ (NH), 1730 cm⁻¹ (C=O) Not reported
Mass Spectrometry Molecular ion likely near m/z 340 (C₁₈H₁₇NO₄) m/z 284 (M+1) m/z 539.24 (C₂₇H₃₃N₅O₇)

Stability Considerations :

    Biological Activity

    Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

    Chemical Structure and Properties

    This compound features a benzofuran core structure, which is characterized by a fused benzene and furan ring. The presence of the ethyl ester and the 4-methylbenzamido substituent contributes to its unique chemical properties and biological activities.

    The compound's biological activity is largely attributed to its ability to interact with specific molecular targets within cells:

    • Inhibition of Cyclin-Dependent Kinases (CDKs) : this compound has been identified as an inhibitor of cyclin-dependent kinases 6 and 9 (CDK6 and CDK9), which are crucial for cell cycle regulation and transcriptional control. Inhibition of these kinases can disrupt cell cycle progression, potentially leading to apoptosis in cancer cells .
    • Histamine Receptor Modulation : Similar compounds have shown antagonistic effects on histamine H3 receptors, suggesting a possible role in modulating neurotransmitter release and influencing various physiological processes .

    Anticancer Properties

    Research indicates that this compound exhibits significant anticancer properties:

    • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
    • Mechanistic Insights : The compound's ability to induce apoptosis has been linked to the activation of caspase pathways, which are critical for programmed cell death. For instance, studies have shown increased levels of caspase-9 in treated cancer cells, suggesting a robust apoptotic response .

    Antibacterial Activity

    The compound also displays antibacterial properties, making it a candidate for further exploration in antimicrobial therapies. Its mechanism may involve inhibition of bacterial replication through interference with essential enzymatic processes.

    Table 1: Summary of Biological Activities

    Activity TypeObservationsReferences
    AnticancerInhibits CDK6/CDK9; induces apoptosis
    AntibacterialEffective against various bacterial strains
    Histamine ModulationPotential antagonist at H3 receptors

    Potential Applications in Medicine

    Given its diverse biological activities, this compound holds promise for several therapeutic applications:

    • Cancer Therapy : Its role as a CDK inhibitor positions it as a candidate for developing targeted cancer therapies aimed at disrupting tumor growth.
    • Antimicrobial Agents : The antibacterial properties suggest potential use in developing new antibiotics or adjunct therapies to combat resistant bacterial strains.

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